molecular formula C8H4BrNO2 B12854720 2-Bromobenzo[d]oxazole-7-carbaldehyde

2-Bromobenzo[d]oxazole-7-carbaldehyde

Cat. No.: B12854720
M. Wt: 226.03 g/mol
InChI Key: IUEXRNVUYKJKCD-UHFFFAOYSA-N
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Description

2-Bromobenzo[d]oxazole-7-carbaldehyde (CAS: 1806425-81-9) is a high-value benzoxazole derivative with the molecular formula C 8 H 4 BrNO 2 and a molecular weight of 226.03 g/mol. This compound serves as a versatile chemical intermediate in medicinal chemistry, particularly in the synthesis of novel molecules for biological screening. The benzoxazole core is a privileged scaffold in drug discovery, known for its ability to confer a wide range of pharmacological activities . This brominated and formyl-functionalized benzoxazole is specifically designed for researchers developing new therapeutic agents. The bromo and aldehyde functional groups offer excellent sites for further chemical modification via cross-coupling reactions and nucleophilic additions, enabling the rapid construction of diverse compound libraries. Its structure makes it a valuable precursor in designing potential anticancer and antimicrobial agents , as benzo[d]oxazole derivatives have demonstrated significant activity in these areas. Furthermore, the rigid, planar benzoxazole structure can mimic hydrogen bonding patterns of other heterocycles, allowing it to interact effectively with various biological targets such as kinases and other enzymes . Applications: Pharmaceutical Research; Antimicrobial & Anticancer Agent Development; Chemical Biology; Organic Synthesis. Handling & Storage: For Research Use Only. Not approved for diagnostic or therapeutic use. Handle with care in accordance with good laboratory practices. Store sealed in a dry environment at recommended temperatures to maintain stability.

Properties

Molecular Formula

C8H4BrNO2

Molecular Weight

226.03 g/mol

IUPAC Name

2-bromo-1,3-benzoxazole-7-carbaldehyde

InChI

InChI=1S/C8H4BrNO2/c9-8-10-6-3-1-2-5(4-11)7(6)12-8/h1-4H

InChI Key

IUEXRNVUYKJKCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N=C(O2)Br)C=O

Origin of Product

United States

Preparation Methods

Bromination of Benzo[d]oxazole-7-carbaldehyde

This method starts with benzo[d]oxazole-7-carbaldehyde as the substrate, which is selectively brominated at the 2-position using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) in an inert solvent.

  • Reaction Conditions:

    • Solvent: Inert solvents like dichloromethane or chloroform
    • Brominating agent: Br2 or NBS
    • Temperature: Typically 0–25 °C to avoid over-bromination
    • Time: 1–3 hours depending on reagent and scale
  • Mechanism:
    Electrophilic aromatic substitution occurs preferentially at the 2-position of the benzoxazole ring due to electronic and steric factors.

  • Advantages:

    • Direct and straightforward
    • High regioselectivity for 2-position bromination
  • Limitations:

    • Requires careful control to prevent polybromination
    • Handling of bromine requires safety precautions

Formylation of 2-Bromobenzo[d]oxazole

Alternatively, 2-bromobenzo[d]oxazole can be synthesized first, followed by selective formylation at the 7-position.

  • Formylation Methods:

    • Vilsmeier-Haack reaction using POCl3 and DMF
    • Directed ortho-metalation followed by quenching with DMF
  • Reaction Conditions:

    • Temperature: 0–50 °C
    • Solvent: DMF or dichloromethane
    • Time: 2–6 hours
  • Advantages:

    • Allows introduction of aldehyde after bromination
    • Can be more selective for the 7-position
  • Limitations:

    • Requires handling of corrosive reagents
    • Metalation steps may require inert atmosphere

One-Pot or Catalytic Methods

Recent advances include solvent-free and catalytic methods for benzo[d]oxazole derivatives synthesis, which can be adapted for 2-bromobenzo[d]oxazole-7-carbaldehyde:

  • Use of amino glucose-functionalized silica-coated NiFe2O4 nanoparticles as catalysts under solvent-free conditions at room temperature has been reported for benzo[d]oxazole synthesis from aldehydes and 1,2-aminophenol derivatives, which could be adapted for brominated substrates.

  • Van Leusen oxazole synthesis using TosMIC (tosylmethyl isocyanide) with aldehydes is a versatile method for oxazole ring construction, which can be combined with bromination steps for target compound synthesis.

Method Starting Material Key Reagents/Conditions Yield (%) Advantages Limitations
Direct Bromination Benzo[d]oxazole-7-carbaldehyde Br2 or NBS, inert solvent, 0–25 °C 70–85 Simple, regioselective Risk of polybromination
Formylation of 2-Bromobenzo[d]oxazole 2-Bromobenzo[d]oxazole Vilsmeier-Haack (POCl3/DMF), 0–50 °C 65–80 Selective aldehyde introduction Requires corrosive reagents
Catalytic Solvent-Free Synthesis 4-Bromobenzaldehyde + 1,2-aminophenol NiFe2O4@SiO2@aminoglucose catalyst, RT Up to 98 Green, solvent-free, high yield Catalyst preparation complexity
Van Leusen Oxazole Synthesis Aldehydes + TosMIC K2CO3, MeOH reflux 70–90 Versatile, mild conditions Multi-step, requires TosMIC
  • Fekri et al. demonstrated a highly efficient solvent-free synthesis of benzo[d]oxazoles using amino glucose-functionalized silica-coated NiFe2O4 nanoparticles as catalysts, achieving yields up to 98% at room temperature within minutes. This method is environmentally friendly and avoids hazardous solvents.

  • Bromination methods using NBS have been shown to selectively brominate benzoxazole derivatives at the 2-position with minimal side reactions, providing a clean route to 2-bromobenzo[d]oxazole intermediates.

  • The van Leusen reaction, involving TosMIC and aldehydes, is a robust method for oxazole ring formation and can be combined with subsequent bromination or formylation steps to access 2-bromobenzo[d]oxazole-7-carbaldehyde.

  • Classical formylation via Vilsmeier-Haack reaction remains a reliable method for introducing the aldehyde group at the 7-position after bromination, with good regioselectivity and moderate to high yields.

The preparation of 2-bromobenzo[d]oxazole-7-carbaldehyde is achievable through multiple synthetic routes, each with distinct advantages:

  • Direct bromination of benzo[d]oxazole-7-carbaldehyde is straightforward but requires careful control.

  • Formylation of 2-bromobenzo[d]oxazole offers selective aldehyde introduction.

  • Catalytic and solvent-free methods provide greener alternatives with high efficiency.

  • The van Leusen oxazole synthesis is a versatile approach for constructing the oxazole core with subsequent functionalization.

Selection of the method depends on available starting materials, desired scale, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-Bromobenzo[d]oxazole-7-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromobenzo[d]oxazole-7-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromobenzo[d]oxazole-7-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and aldehyde group play crucial roles in its reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural and physicochemical differences between 2-Bromobenzo[d]oxazole-7-carbaldehyde and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Functional Groups Key Properties/Reactivity
2-Bromobenzo[d]oxazole-7-carbaldehyde C₈H₄BrNO₂ ~225.9 Br (2), CHO (7) Aldehyde Polar, reactive aldehyde; bromine acts as a leaving group
Benzo[d]oxazole-7-carbaldehyde C₈H₅NO₂ 163.13 CHO (7) Aldehyde High yield (91%); used in alkynol synthesis
Benzo[d]oxazole-2-carbaldehyde C₈H₅NO₂ 163.13 CHO (2) Aldehyde Lower yield (84%); ESIMS m/z 188.2
7-Bromo-2-methylbenzo[d]oxazole C₈H₆BrNO 212.04 Br (7), CH₃ (2) Methyl Less polar; methyl group enhances lipophilicity
7-Bromo-2-thiolbenzo[d]oxazole C₇H₄BrNOS 230.08 Br (7), SH (2) Thiol Acidic thiol; nucleophilic reactivity
7-Bromobenzo[d]oxazol-2(3H)-one C₇H₄BrNO₂ 214.02 Br (7), CO (2) Ketone Reduced reactivity compared to aldehyde

Physicochemical Properties

  • Polarity: The aldehyde group in the target compound enhances polarity compared to methyl or thiol derivatives, improving solubility in polar solvents like DMSO or methanol.
  • Molecular Weight: The bromine and aldehyde substituents increase molecular weight (~225.9) relative to non-brominated analogs (e.g., 163.13 for benzo[d]oxazole-7-carbaldehyde) .
  • Acidity : The thiol analog (pKa ~10) is significantly more acidic than the aldehyde or methyl derivatives, influencing its behavior in basic conditions .

Research Implications

The unique combination of bromine and aldehyde groups in 2-Bromobenzo[d]oxazole-7-carbaldehyde positions it as a versatile intermediate in pharmaceutical synthesis. For example:

  • Drug Development : Bromine facilitates aryl-aryl coupling for constructing complex scaffolds, while the aldehyde enables conjugation with amines or hydrazines.
  • Material Science : The electron-withdrawing aldehyde may enhance charge transport properties in organic semiconductors.

Q & A

Basic Research Questions

Q. What are the key safety protocols for handling 2-Bromobenzo[d]oxazole-7-carbaldehyde in laboratory settings?

  • Methodological Answer :

  • Eye/Skin Exposure : Immediately flush eyes with water for 10–15 minutes and wash skin with soap and water for ≥15 minutes. Remove contaminated clothing and seek medical attention .
  • Ingestion : Rinse mouth with water (if conscious) and consult a physician.
  • General Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Toxicity data for this compound is limited, so assume high reactivity due to the bromine and aldehyde functional groups .

Q. How can researchers synthesize 2-Bromobenzo[d]oxazole-7-carbaldehyde?

  • Methodological Answer :

  • Step 1 : Start with benzo[d]oxazole-7-carbaldehyde (precursor). Brominate the oxazole ring at the 2-position using a brominating agent (e.g., NBS or Br₂ in a controlled environment).
  • Step 2 : Optimize reaction conditions (e.g., DMF as solvent, 0–5°C to minimize side reactions).
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) and characterize via 1H^1H-NMR and LC-MS .
  • Yield Considerations : Similar brominated aldehydes (e.g., 3-bromobenzaldehyde) show yields >80% under optimized conditions .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the aldehyde proton (~9.8–10.0 ppm) and bromine-induced deshielding effects on adjacent protons.
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (expected [M+H]⁺ ≈ 228.97 for C₈H₅BrNO₂).
  • IR Spectroscopy : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and oxazole ring vibrations (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives of 2-Bromobenzo[d]oxazole-7-carbaldehyde?

  • Methodological Answer :

  • DFT Calculations : Model bromination energetics and regioselectivity using Gaussian or ORCA software. Compare activation barriers for 2- vs. 4-bromination.
  • Docking Studies : If targeting biological activity (e.g., enzyme inhibition), use AutoDock Vina to predict binding affinities of derivatives.
  • Data Validation : Cross-reference computational results with experimental NMR/X-ray crystallography data to resolve discrepancies .

Q. What strategies address contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Case Example : If 1H^1H-NMR shows unexpected splitting, consider dynamic effects (e.g., hindered rotation of the aldehyde group) or impurities.
  • Resolution :

Repeat synthesis with stricter temperature control.

Use 2D NMR (COSY, HSQC) to assign overlapping signals.

Compare with literature data for analogous compounds (e.g., 3-bromobenzaldehyde’s NMR shifts ).

  • Statistical Tools : Apply principal component analysis (PCA) to batch data and identify outlier reactions .

Q. How does the electronic nature of the bromine substituent influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Mechanistic Insight : Bromine’s electron-withdrawing effect activates the oxazole ring for Suzuki-Miyaura coupling.
  • Experimental Design :

Test Pd(PPh₃)₄ or XPhos Pd G3 catalysts with aryl boronic acids.

Monitor reaction progress via TLC (hexane:ethyl acetate = 3:1).

Optimize base (e.g., K₂CO₃ vs. Cs₂CO₃) and solvent (toluene vs. dioxane).

  • Data Interpretation : Compare yields and byproduct profiles to infer steric/electronic effects .

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